(R)-1-[5-Amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol
Description
Molecular Geometry and Conformational Analysis
The three-dimensional molecular geometry of this compound demonstrates significant conformational constraints imposed by the combination of its chiral centers and bulky substituent groups. X-ray crystallographic studies of related indole derivatives indicate that similar structures exhibit specific conformational preferences driven by steric interactions between benzyloxy groups and the indole core system. The propanol chain adopts preferential conformations that minimize steric clashes while maintaining optimal spatial relationships between functional groups.
Research findings from comparable indole structures reveal that benzyloxy substituents typically adopt anti-conformations to reduce intramolecular strain, with characteristic torsion angles ranging from 170° to 180°. These conformational preferences directly influence the overall molecular shape and create distinct spatial arrangements that affect the compound's physical and chemical properties. The presence of multiple benzyloxy groups in this structure suggests similar conformational constraints that contribute to its unique geometric profile.
Properties
IUPAC Name |
(2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-15,24,33H,16-20,31H2,1-2H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRVTLWYYBNAK-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2CC(COCC4=CC=CC=C4)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2C[C@H](COCC4=CC=CC=C4)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1294504-67-8 | |
| Record name | (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-méthyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol, with CAS number 1294504-67-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties.
The molecular formula of the compound is , with a molecular weight of approximately 476.59 g/mol. It is characterized by the presence of multiple functional groups, including amino, benzyloxy, and fluoro substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H33FN2O3 |
| Molecular Weight | 476.59 g/mol |
| Purity | >96% |
| CAS Number | 1294504-67-8 |
Biological Activity Overview
Research indicates that compounds with similar structures to (R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol exhibit various biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity
The compound's antibacterial potential has been explored in studies focusing on resistant bacterial strains. For instance, compounds with similar indole structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cell wall integrity.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential use in treating infections caused by resistant strains .
Anticancer Properties
Indole derivatives are well-documented for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Research Findings:
A recent study highlighted that certain indole-based compounds led to a reduction in tumor growth in xenograft models. The mechanism was attributed to the compound's ability to downregulate oncogenes and upregulate tumor suppressor genes .
Anti-inflammatory Effects
The anti-inflammatory potential of (R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol has also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Evidence:
In vitro assays demonstrated that indole derivatives significantly reduced the production of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS) .
Scientific Research Applications
Overview
(R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol, also known as Tezacaftor Impurity 1, is a compound with significant implications in pharmaceutical research, particularly in the context of cystic fibrosis treatment. This compound acts as an intermediate in the synthesis of Tezacaftor, a drug used in combination therapies for cystic fibrosis.
Cystic Fibrosis Treatment
Tezacaftor, the drug for which this compound is an impurity, is part of a combination therapy aimed at treating cystic fibrosis by improving the function of the CFTR protein. The efficacy of Tezacaftor has been demonstrated in clinical trials, where it has been shown to significantly improve lung function and reduce pulmonary exacerbations in patients with specific CFTR mutations.
Research and Development
The compound serves as a valuable tool in medicinal chemistry for:
- Mechanistic Studies: Understanding the pharmacodynamics and pharmacokinetics of related compounds.
- Synthesis Optimization: Serving as a reference standard for purity assessments and stability studies during the drug development process.
Due to its role as an impurity in a marketed drug, (R)-1-(5-amino...) is subject to strict regulatory scrutiny. It must comply with Good Manufacturing Practices (GMP) to ensure safety and efficacy in pharmaceutical applications.
Comparison with Similar Compounds
Methoxy-Substituted Indole Derivatives
Compound A: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Compound B: (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Key Differences: Methoxy groups replace benzyloxy groups, reducing steric bulk and altering solubility.
- Bioactivity: These compounds exhibited α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and spasmolytic activity in preclinical studies .
- Implications : The absence of benzyloxy groups in Compounds A and B may enhance aqueous solubility but reduce lipid membrane penetration compared to the target compound.
Nitro- and Dioxolane-Modified Analog
Compound C : (R)-2-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol (CAS 1152311-83-5)
Cyclopropanecarboxamide Derivative
Compound D : (R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (CAS 1294504-68-9)
- Key Differences :
- A cyclopropanecarboxamide group replaces the propan-2-ol chain’s hydroxyl group.
- Additional difluorobenzo-dioxolyl moiety increases molecular weight (700.74 g/mol vs. ~500 g/mol for the target compound).
- Functional Implications : The carboxamide group may enhance target binding specificity, while the difluorobenzo-dioxolyl group could improve pharmacokinetic properties .
Data Table: Structural and Functional Comparison
†Estimated based on structural analogs.
Research Findings and Implications
- Benzyloxy vs. Methoxy Groups : Benzyloxy substituents in the target compound likely enhance lipophilicity and metabolic resistance compared to methoxy groups in Compounds A and B, though at the cost of solubility .
- Amino vs. Nitro Groups: The 5-amino group in the target compound may facilitate hydrogen bonding in biological targets, whereas the nitro group in Compound C could promote electrophilic interactions .
Preparation Methods
Synthesis of the 6-fluoro-5-aminoindole Intermediate
- Starting from commercially available 6-fluoroindole derivatives, nitration at the 5-position is performed under controlled conditions to introduce a nitro group.
- Subsequent catalytic hydrogenation or chemical reduction converts the nitro group to the 5-amino group, preserving the fluoro substituent.
- This step requires mild conditions to avoid reduction of the fluoro substituent or other sensitive groups.
Introduction of the 1-(benzyloxy)-2-methylpropan-2-yl Group at the 2-Position
- The 2-position substitution is achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions using a benzyloxy-protected alkylating agent.
- The bulky 1-(benzyloxy)-2-methylpropan-2-yl moiety is introduced using a suitable benzyloxy-substituted alkyl halide or equivalent electrophile.
- Reaction conditions are optimized to favor substitution at the 2-position without affecting the indole nitrogen or other sensitive sites.
Synthesis and Attachment of the (R)-3-(benzyloxy)propan-2-ol Side Chain
- The (R)-configuration is introduced using chiral pool synthesis or asymmetric synthesis methods.
- The 3-(benzyloxy)propan-2-ol fragment is prepared via selective benzyloxy protection of glycerol derivatives or by asymmetric reduction of ketone precursors.
- Coupling to the indole nitrogen is performed under conditions that preserve stereochemical integrity, often using Mitsunobu reactions or other stereospecific substitution protocols.
Final Deprotection and Purification
- After assembly of the full molecule, benzyloxy protecting groups are removed selectively by hydrogenolysis using palladium catalysts under mild conditions to avoid degradation of the molecule.
- The amino group may require protection during earlier steps and deprotection at the end.
- Purification is typically achieved by preparative HPLC or crystallization to obtain high-purity (>96%) product.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4 (mild) | 5-nitro-6-fluoroindole intermediate |
| 2 | Reduction | Pd/C, H2 or SnCl2, HCl | 5-amino-6-fluoroindole |
| 3 | Alkylation at 2-position | Alkyl halide with benzyloxy group, base | 2-substituted indole with bulky benzyloxyalkyl |
| 4 | Preparation of chiral side chain | Asymmetric synthesis or chiral pool | (R)-3-(benzyloxy)propan-2-ol fragment |
| 5 | Coupling to indole nitrogen | Mitsunobu reaction or nucleophilic substitution | Formation of full molecule with stereocontrol |
| 6 | Deprotection | Pd/C hydrogenolysis | Removal of benzyloxy protecting groups |
| 7 | Purification | Preparative HPLC, crystallization | >96% pure final compound |
Research Findings and Optimization Notes
- The stereochemical purity of the (R)-3-(benzyloxy)propan-2-ol side chain is critical for biological activity; asymmetric synthesis methods such as enzymatic resolution or chiral catalysts have been reported to achieve high enantiomeric excess.
- The benzyloxy protecting groups enhance solubility and stability during multi-step synthesis but require careful removal to avoid side reactions.
- Fluoro substitution at the 6-position increases lipophilicity and metabolic stability, but synthetic steps must avoid defluorination.
- The amino group at the 5-position is introduced late in the synthesis to prevent unwanted side reactions during alkylation and coupling steps.
- Several patents and literature sources describe variations of these steps, focusing on yield optimization, stereoselectivity, and impurity profile control.
Q & A
Q. What computational tools aid in predicting metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
